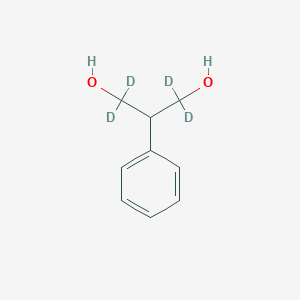

2-Phenyl-1,3-propanediol-d4

Description

Significance of Stable Isotope Labeled Compounds in Chemical and Biological Sciences

Stable isotope-labeled compounds are molecules in which one or more atoms have been replaced with a stable (non-radioactive) isotope of that element. moravek.com Common isotopes used for this purpose include deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N). symeres.com These isotopes give the molecule a unique mass signature without significantly altering its chemical or biological properties. moravek.com This characteristic allows researchers to trace the journey of these labeled compounds through intricate systems, providing a window into various dynamic processes. silantes.com

The applications of stable isotope labeling are vast and cut across multiple scientific disciplines:

Metabolic Research: Scientists use stable isotope-labeled compounds, such as ¹³C-labeled glucose, to trace metabolic pathways, quantify fluxes, and understand how organisms process nutrients and drugs. silantes.com This is crucial for understanding both normal physiology and the metabolic basis of diseases. moravek.com

Quantitative Analysis: In analytical techniques like mass spectrometry, stable isotope-labeled compounds are invaluable as internal standards. thalesnano.com By adding a known quantity of a labeled compound to a sample, researchers can accurately measure the concentration of the corresponding unlabeled (endogenous) compound, a critical step in pharmaceutical research, clinical diagnostics, and environmental analysis. symeres.com

Mechanistic Studies: The use of stable isotopes helps in elucidating the mechanisms of chemical and enzymatic reactions. symeres.com By tracking the position of the isotope through a reaction, chemists can determine which bonds are broken and formed, providing direct evidence for a proposed reaction pathway. thalesnano.com

Structural Biology: Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy utilize stable isotope labeling to determine the three-dimensional structures of complex biomolecules like proteins and nucleic acids. symeres.comsilantes.com

The ability to precisely track molecules and quantify their presence has made stable isotope labeling an indispensable technique in fields ranging from drug discovery and development to environmental science and clinical diagnosis. moravek.comdiagnosticsworldnews.com

Table 1: Applications of Common Stable Isotopes in Scientific Research

| Isotope | Symbol | Field of Application | Specific Use Case | Citation |

|---|---|---|---|---|

| Deuterium | ²H or D | Drug Metabolism, Mass Spectrometry, NMR Spectroscopy | Studying kinetic isotope effects, improving pharmacokinetic profiles, serving as internal standards, and aiding in protein structure determination. | symeres.comthalesnano.comclearsynth.com |

| Carbon-13 | ¹³C | Metabolomics, Environmental Science, NMR Spectroscopy | Tracing metabolic pathways (e.g., glucose metabolism), determining the environmental fate of agrochemicals, and characterizing biomolecular structures. | symeres.com |

| Nitrogen-15 | ¹⁵N | Proteomics, Agricultural Research, Structural Biology | Analyzing protein turnover and interactions, tracking nitrogen cycles in ecosystems, and enhancing NMR studies of proteins and nucleic acids. | symeres.comdiagnosticsworldnews.com |

Role of Deuterium Labeling in Advanced Research Methodologies

Deuterium (²H), an isotope of hydrogen with a neutron in its nucleus, is a particularly versatile tool in stable isotope labeling. clearsynth.com Its mass is double that of protium (B1232500) (¹H), the most common hydrogen isotope, leading to distinct physical properties that are exploited in various advanced research methodologies.

In Mass Spectrometry (MS): Deuterium labeling is a cornerstone of quantitative mass spectrometry. nih.gov Deuterated compounds are frequently used as internal standards in assays that require high accuracy and precision. acs.org Because the deuterated standard is chemically identical to the analyte of interest, it co-elutes in chromatography and experiences similar ionization effects in the mass spectrometer. sigmaaldrich.com However, due to its higher mass, it produces a distinct signal, allowing for the precise quantification of the unlabeled analyte even in complex biological matrices. thalesnano.com This approach is widely used in pharmacokinetic studies to measure drug and metabolite concentrations in blood or tissue. symeres.comnih.gov

In Nuclear Magnetic Resonance (NMR) Spectroscopy: Deuterium plays a crucial role in simplifying complex NMR spectra, especially for large biomolecules like proteins. cambridge.org Replacing hydrogen atoms with deuterium atoms can "erase" their signals from a ¹H NMR spectrum, as deuterium is not detected in standard proton NMR experiments. studymind.co.uk This selective labeling helps to reduce spectral overlap and allows researchers to focus on specific regions of a molecule. researchgate.net Furthermore, the use of deuterated solvents (like deuterated chloroform, CDCl₃) is standard practice to avoid large, interfering solvent signals in the spectrum. studymind.co.uk In structural biology, deuteration of proteins reduces relaxation effects, which sharpens the signals of the remaining protons and enables the study of larger and more complex proteins. unl.pt

In Mechanistic and Pharmacokinetic Studies: The stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond gives rise to the "kinetic isotope effect" (KIE). symeres.com This means that reactions involving the breaking of a C-D bond can be significantly slower than those breaking a C-H bond. Researchers exploit the KIE to study reaction mechanisms. symeres.com In drug development, strategically placing deuterium at sites of metabolic attack can slow down the drug's breakdown, potentially improving its pharmacokinetic profile by extending its half-life and reducing the formation of toxic metabolites. symeres.comacs.org

Overview of 2-Phenyl-1,3-propanediol-d4 as a Research Tool in Bioanalysis

This compound is the deuterated analogue of 2-Phenyl-1,3-propanediol (B123019). pharmaffiliates.comclearsynth.com The non-labeled compound is a major metabolite of the anti-epileptic drug felbamate (B1672329) (2-phenyl-1,3-propanediol dicarbamate). hmdb.caacs.org The metabolic pathway involves the hydrolysis of felbamate to its monocarbamate metabolite (2-phenyl-1,3-propanediol monocarbamate), which is then further metabolized. nih.gov

In the context of bioanalysis, this compound serves primarily as a labeled internal standard for the quantification of its unlabeled counterpart, 2-Phenyl-1,3-propanediol, in biological samples. pharmaffiliates.com Its use is critical in pharmacokinetic and metabolic studies of felbamate to ensure accurate and reliable measurement of this specific metabolite.

The synthesis of the deuterated propyl chain can be achieved through the reduction of diethyl phenylmalonate using a deuterated reducing agent like lithium aluminum deuteride (B1239839) (LiAlD₄). ansto.gov.au The resulting this compound contains four deuterium atoms on the propanediol (B1597323) backbone, giving it a distinct mass increase that is easily resolved by mass spectrometry from the native metabolite. clearsynth.comansto.gov.au

When analyzing a biological sample (e.g., plasma or urine) from a patient treated with felbamate, a known amount of this compound is added. Both the labeled standard and the unlabeled metabolite are extracted and analyzed, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS). By comparing the signal intensity of the metabolite to that of the deuterated internal standard, researchers can precisely calculate the concentration of the 2-Phenyl-1,3-propanediol metabolite in the original sample. This accurate quantification is essential for understanding the drug's metabolic fate and its relationship to both therapeutic efficacy and potential toxicity.

Table 2: Chemical Properties of 2-Phenyl-1,3-propanediol and its Deuterated Analogue

| Property | 2-Phenyl-1,3-propanediol | This compound | Citation |

|---|---|---|---|

| Synonym | 2-Phenylpropane-1,3-diol | 1,1,3,3-tetradeuterio-2-phenylpropane-1,3-diol | clearsynth.comcymitquimica.com |

| CAS Number | 1570-95-2 | 98704-00-8 | pharmaffiliates.comsigmaaldrich.com |

| Molecular Formula | C₉H₁₂O₂ | C₉H₈D₄O₂ | sigmaaldrich.com |

| Molecular Weight | 152.19 g/mol | Approx. 156.22 g/mol | sigmaaldrich.com |

| Primary Application | Metabolite of Felbamate | Labeled internal standard for bioanalysis | pharmaffiliates.comacs.org |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,1,3,3-tetradeuterio-2-phenylpropane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2/c10-6-9(7-11)8-4-2-1-3-5-8/h1-5,9-11H,6-7H2/i6D2,7D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPBDZXFJDMJLIB-KXGHAPEVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C(C1=CC=CC=C1)C([2H])([2H])O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50491247 | |

| Record name | 2-Phenyl(1,1,3,3-~2~H_4_)propane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50491247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98704-00-8 | |

| Record name | 2-Phenyl(1,1,3,3-~2~H_4_)propane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50491247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Isotopic Incorporation

Strategies for the Preparation of 2-Phenyl-1,3-propanediol (B123019) (Unlabeled Precursor)

The preparation of 2-Phenyl-1,3-propanediol can be broadly categorized into two main approaches: the reduction of diethyl phenylmalonate and a convergent synthesis starting from benzaldehyde (B42025) derivatives.

A common and efficient method for the synthesis of 2-Phenyl-1,3-propanediol is the reduction of the diester, diethyl phenylmalonate. This transformation can be accomplished using several reducing agents and conditions, each with its own advantages. To synthesize 2-Phenyl-1,3-propanediol-d4 via this route, a deuterated reducing agent is employed, which introduces deuterium (B1214612) atoms onto the carbon atoms that will form the carbinol centers.

Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of converting esters to primary alcohols. The reaction involves the nucleophilic addition of a hydride ion to the carbonyl carbon of the ester. For the synthesis of the deuterated analogue, lithium aluminum deuteride (B1239839) (LiAlD₄), also known as LAD, is used. The mechanism involves the delivery of deuteride ions to the ester groups, followed by an acidic workup with a deuterated acid (e.g., D₂SO₄ in D₂O) to replace the aluminum salts with deuterium, thus labeling the hydroxyl groups as well. This method is highly effective and generally provides good yields.

Table 1: Comparison of Reagents for Unlabeled and Deuterated Synthesis via LAH/LAD Reduction

| Compound | Starting Material | Reducing Agent | Workup |

| 2-Phenyl-1,3-propanediol | Diethyl phenylmalonate | LiAlH₄ | H₂O / H⁺ |

| This compound | Diethyl phenylmalonate | LiAlD₄ | D₂O / D⁺ |

While sodium borohydride (B1222165) (NaBH₄) is generally considered a milder reducing agent than LiAlH₄ and is often unreactive towards esters under standard conditions, its reactivity can be enhanced. A novel and safer process for the reduction of diethyl phenylmalonate utilizes sodium borohydride in the presence of an alkali metal dihydrogen phosphate (B84403) buffer. This method provides a commercially viable and less hazardous alternative to the use of pyrophoric LiAlH₄. To achieve deuteration using this method, sodium borodeuteride (NaBD₄) would be used in a suitable deuterated solvent system. The buffer system facilitates the reduction of the ester functionalities to the corresponding deuterated diol.

Other reductive methods for converting diethyl phenylmalonate to 2-Phenyl-1,3-propanediol have also been explored. These can include catalytic hydrogenation under high pressure and temperature, although this is less common for ester reduction compared to the use of metal hydrides. Adapting such methods for deuteration would involve the use of deuterium gas (D₂) and a suitable catalyst.

An alternative synthetic strategy involves building the 1,3-propanediol (B51772) backbone from smaller precursor molecules, often starting from benzaldehyde. This approach offers flexibility in introducing isotopic labels at different positions.

A notable convergent synthesis begins with benzaldehyde and proceeds through a nitromethylbenzene intermediate. The key steps involve the reaction of benzaldehyde with a nitromethane derivative, followed by further functional group transformations. A specific method involves reacting nitromethylbenzene with formaldehyde (B43269) to form 2-nitro-2-phenyl-1,3-propanediol. The nitro group is then removed via hydrogenation, typically using a palladium on calcium carbonate catalyst, to yield 2-Phenyl-1,3-propanediol. acs.org This multi-step process allows for the potential introduction of deuterium at various stages. For instance, deuterated formaldehyde (CD₂O) could be used to introduce deuterium onto the propanediol (B1597323) backbone. Subsequent reduction of the nitro group could be performed using deuterium gas to potentially label the benzylic position, although this may require specific catalytic conditions to avoid reduction of the phenyl ring.

Table 2: Key Intermediates in the Nitromethylbenzene Pathway

| Step | Reactants | Intermediate/Product |

| 1 | Benzaldehyde, Nitromethane derivative | Nitromethylbenzene |

| 2 | Nitromethylbenzene, Formaldehyde | 2-Nitro-2-phenyl-1,3-propanediol |

| 3 | 2-Nitro-2-phenyl-1,3-propanediol, H₂/Pd-CaCO₃ | 2-Phenyl-1,3-propanediol |

Convergent Synthesis from Benzaldehyde Derivatives

Formyl Phenyl Acetic Acid Ester Enolate Reactions

The synthesis of 2-Phenyl-1,3-propanediol from a formyl phenyl acetic acid ester represents a plausible, albeit less commonly cited, pathway that leverages the reactivity of enolates. Enolates are powerful nucleophiles in organic synthesis, capable of forming new carbon-carbon bonds. In this hypothetical pathway, a formyl group is introduced at the alpha-position of a phenylacetic acid ester. The resulting β-carbonyl ester can then undergo further reactions.

The initial step would involve the formylation of a phenylacetic acid ester, such as ethyl phenylacetate. This can be achieved using a suitable formylating agent, like ethyl formate, in the presence of a strong base such as sodium ethoxide. The base deprotonates the α-carbon of the ethyl phenylacetate, generating an enolate which then attacks the electrophilic carbonyl carbon of the ethyl formate.

Subsequent reduction of the formyl and ester groups is required to yield the 1,3-diol structure. This can be accomplished using a strong reducing agent like lithium aluminum hydride (LiAlH₄). The LiAlH₄ would reduce both the aldehyde and the ester functionalities to primary alcohols, yielding 2-Phenyl-1,3-propanediol. It is important to note that this is a conceptual pathway, and specific reaction conditions would need to be optimized.

Deuterium Labeling Approaches for this compound

The introduction of deuterium atoms into the 2-Phenyl-1,3-propanediol structure to create this compound can be achieved through two primary strategies: hydrogen-deuterium exchange (H/D exchange) on the final molecule or by incorporating deuterium at an early stage of the synthesis using deuterated precursors.

Hydrogen-Deuterium Exchange (H/D Exchange) Reactions

Hydrogen-deuterium exchange is a chemical reaction where a covalently bonded hydrogen atom is replaced by a deuterium atom. This can be a highly effective method for late-stage isotopic labeling.

Catalytic H/D exchange using a deuterated solvent like deuterium oxide (D₂O) is a common and environmentally benign method for deuterium labeling. google.com The benzylic proton at the C2 position of 2-Phenyl-1,3-propanediol is activated by the adjacent phenyl group, making it susceptible to exchange under the right catalytic conditions. The hydroxyl protons will also readily exchange with deuterium in the presence of D₂O, but these are often not the target for stable isotopic labeling as they can easily exchange back with protic solvents.

The reaction is typically carried out by heating the substrate in D₂O in the presence of a suitable catalyst. Various catalysts can be employed to facilitate this exchange.

Palladium on carbon (Pd/C) is a widely used heterogeneous catalyst for H/D exchange reactions. chemicalbook.com The efficiency of this process can be enhanced by the addition of a co-reagent, such as aluminum powder, in what is known as the Pd/C-Al-D₂O system. google.commasterorganicchemistry.com In this system, aluminum reacts with D₂O to generate deuterium gas (D₂) in situ. google.commasterorganicchemistry.com The palladium catalyst then facilitates the exchange of hydrogen atoms on the substrate with deuterium.

This method has been shown to be effective for the regioselective deuteration of benzylic positions. chemicalbook.com For 2-Phenyl-1,3-propanediol, this would primarily target the C2 proton, and potentially the protons on the C1 and C3 carbons under more forcing conditions. The general mechanism involves the activation of the C-H bond by the palladium surface, followed by exchange with deuterium species.

Table 1: Representative Conditions for Metal-Catalyzed H/D Exchange

| Catalyst | Deuterium Source | Co-reagent | Temperature (°C) | Reaction Time (h) | Potential Deuteration Site(s) |

| Pd/C | D₂O | H₂ (catalytic) | Room Temp - 100 | 24 - 72 | Benzylic (C2) |

| Pd/C | D₂O | Aluminum | 80 - 150 | 12 - 48 | Benzylic (C2), potentially C1/C3 |

| Pt/C | D₂O | H₂ (catalytic) | 80 - 120 | 24 - 72 | Aromatic ring, benzylic (C2) |

| Raney Ni | D₂O | - | 100 - 180 | 12 - 36 | Multiple sites |

This table presents typical conditions for H/D exchange on compounds with benzylic protons and is intended to be illustrative for the deuteration of 2-Phenyl-1,3-propanediol.

Synthesis Utilizing Deuterated Precursors and Building Blocks

An alternative to H/D exchange is to build the molecule from smaller, already deuterated fragments. This approach can offer greater control over the specific positions of deuterium incorporation.

To synthesize this compound, one could start with a deuterated precursor such as deuterated phenylacetic acid. Palladium-catalyzed methods exist for the ortho-deuteration of phenylacetic acid derivatives. pearson.comresearchgate.net However, for deuteration at the benzylic position, a different strategy is needed.

A common route to 2-Phenyl-1,3-propanediol involves the reduction of diethyl phenylmalonate. To introduce deuterium at the C2 position, one could start with deuterated diethyl malonate and react it with a phenyl-containing electrophile, or alternatively, perform an H/D exchange on diethyl phenylmalonate before the reduction step.

Another approach involves the use of deuterated reducing agents. For instance, the reduction of diethyl phenylmalonate with a deuterated hydride source like lithium aluminum deuteride (LiAlD₄) would introduce deuterium atoms at the C1 and C3 positions, yielding 2-phenyl-1,3-propanediol-1,1,3,3-d4. To achieve deuteration at the C2 position, one would need to start with a precursor that already contains deuterium at the corresponding position.

For example, a synthetic route starting from benzaldehyde-d1 could be envisioned. Reaction with a suitable C2-synthon followed by appropriate functional group manipulations could lead to the desired this compound. The use of deuterated Grignard reagents, such as CD₃MgBr, with an appropriate electrophile is another established method for introducing deuterium into a molecule. pearson.com

Table 2: Potential Deuterated Precursors for the Synthesis of this compound

| Deuterated Precursor | Potential Deuteration Site(s) in Final Product | Corresponding Synthetic Strategy |

| Phenylacetic acid-d₂ | C2 | Reduction of the carboxylic acid to an alcohol, followed by chain extension. |

| Diethyl phenylmalonate-d₁ | C2 | Reduction of the ester groups to alcohols. |

| Lithium aluminum deuteride | C1, C3 | Reduction of diethyl phenylmalonate. |

| Benzaldehyde-d₁ | C2 | Wittig reaction followed by hydroboration-oxidation or other diol synthesis methods. |

This table outlines hypothetical strategies for the synthesis of this compound using deuterated starting materials.

Chemo- and Regioselective Deuteration Techniques

The selective introduction of deuterium atoms at specific positions within a molecule is a significant challenge in synthetic organic chemistry. For the synthesis of this compound, chemo- and regioselective deuteration techniques are paramount to ensure the precise placement of deuterium atoms, thereby yielding a well-defined isotopically labeled compound.

One of the primary strategies for achieving regioselective deuteration at the benzylic and carbinol positions of 2-phenyl-1,3-propanediol involves catalytic hydrogen-deuterium (H-D) exchange reactions. These reactions often employ transition metal catalysts, such as palladium on carbon (Pd/C), in the presence of a deuterium source. The choice of deuterium source can range from deuterium gas (D₂) to deuterated solvents like D₂O.

Catalytic H-D exchange reactions can be fine-tuned to achieve high levels of selectivity. For instance, the deuteration of benzylic C-H bonds can be accomplished with high efficiency using deuterium gas. nih.gov The reaction conditions, including temperature, pressure, and the choice of catalyst, play a crucial role in determining the extent and position of deuterium incorporation.

Another approach involves the use of deuterated reducing agents in the synthesis of the propanediol backbone. For example, the reduction of a suitable precursor, such as diethyl 2-phenylmalonate, with a deuterated hydride reagent like sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (LiAlD₄), can introduce deuterium at the C1 and C3 positions. The chemoselectivity of these reducing agents allows for the targeted reduction of ester functionalities to the corresponding deuterated alcohols.

Below is a table summarizing potential chemo- and regioselective deuteration techniques applicable to the synthesis of this compound.

| Technique | Catalyst/Reagent | Deuterium Source | Target Position(s) | Key Considerations |

| Catalytic H-D Exchange | Palladium on Carbon (Pd/C) | Deuterium Gas (D₂) | Benzylic (C2) and potentially others | Reaction conditions must be optimized to control the degree of deuteration and prevent over-reduction. |

| Catalytic H-D Exchange | Palladium on Carbon (Pd/C) | Deuterated Water (D₂O) | Benzylic (C2) | Offers a safer alternative to deuterium gas; catalyst activity and reaction time are critical parameters. |

| Reductive Deuteration | Sodium Borodeuteride (NaBD₄) | NaBD₄ | C1 and C3 | A milder reducing agent, suitable for the reduction of esters to alcohols. |

| Reductive Deuteration | Lithium Aluminum Deuteride (LiAlD₄) | LiAlD₄ | C1 and C3 | A powerful reducing agent; requires careful control of reaction conditions due to its high reactivity. |

Enzymatic Methods for Deuterium Incorporation

Enzymatic methods offer a powerful and highly selective alternative for the incorporation of deuterium into organic molecules. Biocatalysts, such as dehydrogenases and reductases, can exhibit remarkable chemo-, regio-, and stereoselectivity, making them ideal for the synthesis of complex, isotopically labeled compounds like this compound.

One promising enzymatic approach involves the use of alcohol dehydrogenases (ADHs) for the stereoselective reduction of a deuterated precursor. For instance, a deuterated phenylmalonic acid derivative could be enzymatically reduced to the corresponding deuterated diol. The stereochemical outcome of the reaction is dictated by the specific ADH used, allowing for the synthesis of different stereoisomers of the target molecule.

Furthermore, enzymatic H-D exchange reactions can be employed to introduce deuterium into the molecule. Certain enzymes can catalyze the exchange of protons with deuterium from a deuterated solvent, such as D₂O, at specific positions within the substrate. This method can provide a high degree of selectivity under mild reaction conditions.

The following table outlines potential enzymatic methods for the incorporation of deuterium in the synthesis of this compound.

| Enzymatic Method | Enzyme Class | Deuterium Source | Potential Application | Advantages |

| Stereoselective Reduction | Alcohol Dehydrogenase (ADH) | Deuterated Cofactor (e.g., NADH-d) or Deuterated Substrate | Reduction of a deuterated precursor to form stereochemically defined this compound. | High stereoselectivity, mild reaction conditions, environmentally friendly. |

| Enzymatic H-D Exchange | Hydrolases or other suitable enzymes | Deuterated Water (D₂O) | Selective deuteration at specific C-H bonds of the 2-phenyl-1,3-propanediol backbone. | High regioselectivity, avoids the use of harsh reagents. |

Stereochemical Control in this compound Synthesis

The presence of a stereocenter at the C2 position of 2-Phenyl-1,3-propanediol means that stereochemical control is a critical aspect of its synthesis, particularly for the deuterated analog. The biological activity and metabolic fate of chiral molecules are often highly dependent on their stereochemistry.

Stereocontrol in the synthesis of this compound can be achieved through several strategies. One of the most effective methods is the use of chiral catalysts or reagents in the key bond-forming or reduction steps. For example, the asymmetric reduction of a prochiral precursor, such as a deuterated phenylmalonate derivative, using a chiral reducing agent or a catalyst in combination with a hydride source, can lead to the formation of a specific enantiomer of the deuterated diol.

Enzymatic methods, as discussed in the previous section, are inherently stereoselective and provide an excellent means of controlling the stereochemistry of the final product. The use of specific alcohol dehydrogenases can afford either the (R)- or (S)-enantiomer of this compound with high enantiomeric excess.

Another strategy involves the use of a chiral auxiliary. A chiral auxiliary can be temporarily attached to the precursor molecule to direct the stereochemical outcome of a subsequent reaction, such as the introduction of deuterium. After the desired stereochemistry is established, the auxiliary can be removed to yield the enantiomerically enriched product.

The table below summarizes key strategies for achieving stereochemical control in the synthesis of this compound.

| Strategy | Method | Example | Expected Outcome |

| Asymmetric Catalysis | Chiral metal catalysts with a reducing agent | Asymmetric hydrogenation of a deuterated α-phenyl-β-keto ester. | Enantiomerically enriched this compound. |

| Enzymatic Resolution | Lipase-catalyzed acylation | Kinetic resolution of a racemic mixture of this compound. | Separation of enantiomers, yielding one enantiomer in high purity. |

| Chiral Auxiliary | Evans auxiliary | Use of a chiral auxiliary to direct the stereoselective reduction of a malonate derivative. | Formation of a specific diastereomer, which upon removal of the auxiliary, yields the desired enantiomer of this compound. |

Advanced Analytical Applications in Chemical Research

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methodologies

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique renowned for its high sensitivity and specificity in quantifying therapeutic drugs and their metabolites in complex biological matrices. nih.gov In the context of Felbamate (B1672329) analysis, 2-Phenyl-1,3-propanediol-d4 is an ideal internal standard due to its structural similarity and mass difference, which allows for precise and accurate quantification.

Application as an Internal Standard in Quantitative Bioanalysis

This compound is primarily utilized as an internal standard in the quantitative bioanalysis of Felbamate. Felbamate, chemically known as 2-phenyl-1,3-propanediol (B123019) dicarbamate, is structurally analogous to the deuterated propanediol (B1597323), making the latter an excellent choice to mimic the behavior of the analyte during sample preparation and analysis. nih.gov The use of stable isotope-labeled internal standards is a widely accepted practice to enhance the robustness of bioanalytical methods. nih.govlcms.cz

The incorporation of this compound significantly enhances the accuracy and precision of Felbamate quantification. During sample processing, which can include protein precipitation, liquid-liquid extraction, or solid-phase extraction, any loss of analyte can be corrected for by monitoring the signal of the internal standard. Similarly, variations in instrument response and injection volume are effectively normalized. Deuterated internal standards, such as this compound, are considered the gold standard as they co-elute with the analyte and exhibit similar ionization efficiency in the mass spectrometer's source, thus compensating for any fluctuations. lcms.cz

A typical validation summary for an LC-MS/MS method for Felbamate using a deuterated internal standard would demonstrate excellent performance characteristics, as illustrated in the hypothetical data table below, based on common validation parameters in bioanalytical studies.

Table 1: Hypothetical Method Validation Summary for Felbamate Quantification using this compound This table is illustrative and compiled from typical performance data for similar bioanalytical LC-MS/MS methods.

| Validation Parameter | Result |

|---|---|

| Linearity Range | 10 - 5000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Lower Limit of Quantification (LLOQ) | 10 ng/mL |

| Intra-day Precision (%CV) | < 10% |

| Inter-day Precision (%CV) | < 12% |

| Accuracy (%Bias) | ± 15% |

Biological matrices such as plasma, serum, and tissue homogenates are complex mixtures that can interfere with the ionization of the target analyte in the mass spectrometer, a phenomenon known as the matrix effect. nih.gov This can lead to either ion suppression or enhancement, resulting in inaccurate quantification. Stable isotope-labeled internal standards like this compound are crucial for mitigating these matrix effects. nih.gov Since the internal standard is chemically identical to the analyte, it is affected by the matrix in the same way. By calculating the ratio of the analyte peak area to the internal standard peak area, the variability introduced by the matrix effect can be effectively canceled out, leading to more reliable and reproducible results.

Method Development and Validation Protocols Utilizing this compound

The development of a robust LC-MS/MS method for Felbamate using this compound involves several key steps. First, the mass spectrometric parameters for both Felbamate and the internal standard are optimized. This includes selecting appropriate precursor and product ions for multiple reaction monitoring (MRM) and optimizing collision energy and other source parameters. For Felbamate, the protonated molecule [M+H]⁺ at m/z 239 is often selected as the precursor ion, which then fragments to a specific product ion for quantification. nih.govnih.gov

Following mass spectrometer optimization, the chromatographic conditions are developed to ensure good peak shape, resolution from matrix components, and a reasonable run time. The validation of the method is then performed according to regulatory guidelines, typically including assessments of specificity, linearity, accuracy, precision, recovery, and stability.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) Separations

Both HPLC and UPLC systems are employed for the separation of Felbamate and this compound from endogenous components in biological samples. UPLC, with its use of smaller particle size columns, offers advantages of faster analysis times and higher resolution compared to traditional HPLC. A reversed-phase C18 or phenyl column is commonly used for the separation.

The mobile phase typically consists of a mixture of an aqueous component (such as water with a small amount of formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization) and an organic solvent (like acetonitrile (B52724) or methanol). A gradient elution is often used to efficiently separate the analyte and internal standard from the complex matrix.

Table 2: Illustrative HPLC/UPLC Chromatographic Conditions for Felbamate Analysis This table represents typical chromatographic parameters for the analysis of Felbamate and its deuterated internal standard.

| Parameter | Condition |

|---|---|

| Column | C18 or Phenyl (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10% B to 90% B over 3 minutes |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Analyte Retention Time | Approx. 2.5 min |

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

While LC-MS/MS is more commonly used for the analysis of polar, non-volatile drugs like Felbamate, GC-MS can also be employed. For GC-MS analysis, derivatization is often necessary to increase the volatility and thermal stability of the analyte and internal standard. Silylation is a common derivatization technique for compounds containing hydroxyl groups.

In a GC-MS method, this compound would serve the same purpose as in LC-MS/MS: to act as an internal standard to correct for variations in sample preparation and instrument performance. The mass spectrometer in a GC-MS system would be operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity by monitoring characteristic ions of the derivatized analyte and internal standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Deuterated Compound Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the structure of organic molecules. slideshare.net In the analysis of deuterated compounds such as this compound, NMR provides invaluable information regarding the success and specificity of isotopic labeling. The substitution of hydrogen (¹H) with its isotope deuterium (B1214612) (²H or D) brings about predictable changes in NMR spectra, which are leveraged for detailed molecular analysis.

The primary utility of NMR in the context of this compound lies in its capacity to unequivocally confirm the molecular structure and, crucially, the precise locations of the deuterium atoms. This confirmation is achieved by comparing the spectra of the deuterated compound with its non-deuterated analogue.

In ¹H NMR spectroscopy, the most direct evidence of successful deuteration is the disappearance of proton signals at the sites of substitution. For this compound, where the four protons on the propanediol backbone (at C1 and C3) are replaced by deuterium, the corresponding signals in the ¹H NMR spectrum would be absent. The remaining signals would correspond to the protons on the phenyl group.

¹³C NMR spectroscopy offers further confirmation. While the carbon skeleton remains the same, the carbons directly bonded to deuterium atoms (C-D) exhibit distinct characteristics compared to carbons bonded to protons (C-H). The C-D bond results in a characteristic splitting pattern in the ¹³C spectrum due to coupling between the carbon-13 nucleus and the deuterium nucleus (which has a spin I=1). Furthermore, a slight upfield shift, known as an isotopic effect, may be observed for the deuterated carbons. Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC), can be used to correlate proton and carbon signals, and the absence of expected correlations for the C1 and C3 positions would definitively confirm site-specific deuteration. omicsonline.org

Table 1: Comparison of Expected ¹H NMR Spectral Data for 2-Phenyl-1,3-propanediol and this compound

| Protons | Expected Chemical Shift (δ) for 2-Phenyl-1,3-propanediol (ppm) | Expected Observation for this compound |

| Phenyl (C₆H₅) | ~7.2-7.4 | Signals present |

| Methine (CH at C2) | ~3.0-3.2 | Signal present |

| Methylene (CH₂ at C1 & C3) | ~3.7-3.9 | Signals absent |

| Hydroxyl (OH) | Variable | Signals present (may be broad) |

Note: Expected chemical shifts are approximate and can vary based on solvent and concentration.

Deuterium labeling, as in this compound, is a critical tool for investigating molecular dynamics and intermolecular interactions using advanced NMR techniques. ²H (deuterium) solid-state NMR, in particular, is highly effective for studying the motion of molecules or specific molecular fragments in solid materials. nih.gov

The deuterium nucleus has a nuclear quadrupole moment, which interacts with local electric field gradients. This interaction is highly sensitive to the orientation of the C-D bond. As a molecule or a part of it reorients, it causes fluctuations that influence the ²H NMR lineshape. By analyzing these lineshapes, researchers can extract detailed information about the rates and mechanisms of molecular motions, such as the rotation of the phenyl group or the conformational flexibility of the propanediol backbone. This can be powerfully combined with molecular dynamics (MD) simulations to build a comprehensive model of the molecule's behavior. nih.govchemrxiv.org

In solution-state NMR, isotopic labeling helps to simplify complex spectra and probe specific interactions. For instance, in a study of this compound binding to a larger molecule, the deuteration of the propanediol moiety would make the signals from the phenyl ring protons more prominent and easier to analyze. Techniques like the Nuclear Overhauser Effect (NOE) can be used to identify spatial proximities between the phenyl protons of the labeled compound and protons on a binding partner, revealing specific details about the geometry of the interaction. nih.govnih.gov

Role in Reference Material Development and Quality Control

Isotopically labeled compounds like this compound are essential in the development of reference materials for analytical chemistry, playing a crucial role in quality control. Their most significant application is as internal standards in quantitative analyses, particularly in hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

This compound is a labeled derivative of 2-Phenyl-1,3-propanediol, which is a metabolite of the anticonvulsant drug Felbamate. pharmaffiliates.com In clinical and pharmaceutical quality control, it is often necessary to accurately measure the concentration of drugs or their metabolites in complex matrices like plasma or urine.

An internal standard is a compound that is added in a known quantity to a sample before analysis. Because the deuterated standard is chemically almost identical to the non-deuterated analyte, it exhibits the same behavior during sample preparation, extraction, and chromatographic separation. However, due to its higher mass (four daltons heavier), it is easily distinguished from the native analyte by the mass spectrometer.

By measuring the ratio of the analyte's signal to the internal standard's signal, analysts can achieve highly accurate and precise quantification. This method effectively corrects for variations in sample recovery during extraction and for fluctuations in instrument response, thereby enhancing the reliability and reproducibility of the analytical method. The use of such stable isotope-labeled internal standards is considered the gold standard for quantitative mass spectrometry and is fundamental to quality control in pharmaceutical manufacturing and research.

Table 2: Properties of this compound as a Reference Material

| Property | Description | Relevance in Quality Control |

| Isotopic Purity | High percentage of the d4 isotopologue. | Ensures a distinct and clean signal in mass spectrometry, minimizing interference with the analyte. |

| Chemical Purity | Free from non-deuterated analyte and other impurities. | Prevents inaccurate measurements and ensures the standard itself does not contribute to the analyte signal. |

| Mass Difference | Sufficiently different mass from the analyte. | Allows for clear differentiation between the analyte and the standard by the mass spectrometer. |

| Co-elution | Elutes at the same retention time as the analyte in chromatography. | Confirms that both compounds experience the same analytical conditions, which is crucial for accurate ratio-based quantification. |

Biochemical and Pharmacokinetic Research Applications

Drug Metabolism and Pharmacokinetic (DMPK) Studies

Stable isotope-labeled molecules are crucial in drug metabolism and pharmacokinetic (DMPK) studies for their ability to provide clear, unambiguous data on how a drug is absorbed, distributed, metabolized, and excreted. nih.gov 2-Phenyl-1,3-propanediol-d4 serves as a vital analytical standard in these investigations.

Tracing Metabolic Pathways of Parent Compounds (e.g., Felbamate)

Understanding the metabolic fate of a drug is fundamental to assessing its efficacy and safety. Felbamate (B1672329) (2-phenyl-1,3-propanediol dicarbamate) is metabolized in the liver by cytochrome P450 enzymes, including CYP2E1 and CYP3A4, into various metabolites. nih.gov Key metabolic routes include hydroxylation and hydrolysis. nih.gov

By using deuterated standards like this compound, researchers can accurately trace the metabolic pathways of the parent drug, Felbamate. nih.gov When a deuterated drug is administered, its metabolites will carry the deuterium (B1214612) label. This isotopic signature allows them to be distinguished from endogenous compounds in a biological sample, enabling precise tracking of the drug's transformation in the body. nih.gov This technique is essential for identifying all major and minor metabolites, some of which may be pharmacologically active or potentially toxic. nih.govnih.gov

Quantification of Drug Metabolites in Biological Matrices

The gold standard for quantifying small molecules in complex biological matrices like blood, plasma, or urine is liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govnih.gov The accuracy of this technique relies heavily on the use of an appropriate internal standard. kcasbio.com this compound is an ideal stable isotope-labeled internal standard (SIL-IS) for the quantification of its non-deuterated counterpart, the felbamate metabolite 2-phenyl-1,3-propanediol (B123019). nih.gov

Because a SIL-IS is chemically identical to the analyte of interest, it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer. kcasbio.comnih.gov However, due to the mass difference from the deuterium atoms, the mass spectrometer can detect the standard and the analyte as distinct entities. This allows the SIL-IS to correct for variability during sample preparation and analysis, such as extraction losses or matrix-induced ion suppression. clearsynth.commyadlm.org The use of a SIL-IS like this compound is considered best practice and is encouraged by regulatory bodies to ensure the development of robust and reliable bioanalytical methods. kcasbio.com

Below is a table representing typical validation parameters for an LC-MS/MS method developed for quantifying an analyte using a deuterated internal standard.

| Validation Parameter | Typical Acceptance Criteria | Purpose |

| Linearity (R²) | > 0.99 | Ensures the response of the instrument is proportional to the analyte concentration over a specific range. |

| Accuracy | Within ±15% of nominal value (±20% at LLOQ) | Measures how close the experimental value is to the true value. |

| Precision (CV%) | ≤ 15% (≤ 20% at LLOQ) | Assesses the reproducibility of the measurement under the same conditions. |

| Recovery | Consistent and reproducible | Measures the efficiency of the extraction process from the biological matrix. |

| Matrix Effect | Monitored to ensure no significant ion suppression or enhancement | Evaluates the influence of other components in the biological sample on the analyte's signal. |

| LLOQ | Signal-to-noise ratio ≥ 5 | The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision. |

LLOQ: Lower Limit of Quantification; CV: Coefficient of Variation. Data are illustrative of typical bioanalytical method validation standards. researchgate.netjapsonline.com

Assessment of Metabolic Stability and Kinetic Isotope Effects (KIE)

Replacing a hydrogen atom with a deuterium atom creates a carbon-deuterium (C-D) bond, which is stronger than a carbon-hydrogen (C-H) bond. mdpi.comwikipedia.org If the cleavage of this C-H bond is the rate-limiting step in a metabolic reaction, substituting it with a C-D bond can slow down the reaction rate. nih.gov This phenomenon is known as the Kinetic Isotope Effect (KIE). wikipedia.orglibretexts.org

Medicinal chemists can strategically place deuterium atoms at sites on a drug molecule that are known to be susceptible to rapid metabolism (so-called "soft spots"). nih.gov This can improve the drug's metabolic stability, leading to a longer half-life and potentially allowing for lower or less frequent dosing. nih.govnih.gov While this compound is primarily used as an analytical standard, the study of such deuterated compounds contributes to the broader understanding of KIEs. Researchers can compare the metabolic rate of the deuterated versus non-deuterated metabolite to quantify the isotope effect, providing valuable insights into enzymatic reaction mechanisms. youtube.comprinceton.edu

Applications in Therapeutic Drug Monitoring (TDM)

Therapeutic Drug Monitoring (TDM) is the clinical practice of measuring specific drug concentrations in a patient's bloodstream at designated intervals. thermofisher.cn It is essential for drugs with a narrow therapeutic range, where concentrations that are too low are ineffective and those that are too high can be toxic. nih.gov Many antiepileptic drugs (AEDs) require TDM to optimize patient dosage and ensure compliance. thermofisher.cnresearchgate.neteurekakit.com

Accurate quantification is paramount in TDM, making LC-MS/MS with a SIL-IS the preferred method. researchgate.netnih.gov this compound, as an internal standard for a felbamate metabolite, supports the precise measurements required for TDM. By ensuring the accuracy of metabolite concentration data, it helps clinicians make informed decisions about felbamate therapy, thereby personalizing treatment and improving patient outcomes. nih.gov

Biomarker Quantification and Validation Studies

Beyond monitoring drugs, there is a growing need to accurately measure endogenous molecules, or biomarkers, that can indicate the presence of a disease or the effectiveness of a treatment. nih.gov The principles for accurate biomarker quantification are the same as for TDM: the use of a high-quality internal standard in a validated analytical method is critical. nih.govcreative-peptides.com

Stable isotope-labeled internal standards, such as this compound, are crucial for the validation of new biomarker assays. google.comnist.gov They are added to samples at a known concentration and serve as a reference point to ensure the assay can reliably and reproducibly measure the target biomarker. nih.govnews-medical.net This validation process establishes the assay's analytical limits and determines errors, which is a prerequisite for its use in clinical studies. nih.gov

Deuterium Metabolic Imaging (DMI) and In Vivo Tracing

Deuterium Metabolic Imaging (DMI) is a non-invasive imaging technique based on magnetic resonance spectroscopy (MRS) that allows for the three-dimensional mapping of metabolic pathways in vivo. nih.govnottingham.ac.ukbruker.com The technique leverages the fact that deuterium has a very low natural abundance in the body, creating a minimal background signal. nih.govescholarship.org

In a DMI study, a substrate labeled with deuterium (e.g., deuterated glucose) is administered, and its metabolic fate is tracked over time by detecting the deuterium signal in its downstream products. yale.eduresearchgate.net This provides a dynamic view of metabolic activity, such as glycolysis or the TCA cycle, within living tissue. yale.edunih.gov DMI has shown promise in oncology for visualizing tumor metabolism, such as the Warburg effect, and offers an alternative to radioactive tracer methods like PET scans. nottingham.ac.ukresearchgate.netresearchgate.net

While direct DMI applications of this compound are not documented, its role as a deuterated metabolite is part of the broader field of using stable isotope tracers to study in vivo metabolism. nih.gov The knowledge gained from tracking deuterated drug metabolites contributes to the foundational understanding required to develop and interpret advanced imaging techniques like DMI. escholarship.orgnih.gov

Studies on Enzymatic Transformations Involving 2-Phenyl-1,3-propanediol and its Derivatives

The enzymatic transformation of 2-phenyl-1,3-propanediol and its derivatives has been a subject of research, particularly focusing on the use of microbial enzymes for stereoselective synthesis. These studies highlight the potential of biocatalysts to perform specific modifications on the propanediol (B1597323) backbone, yielding chiral molecules of interest for various synthetic applications.

A notable area of investigation has been the enzymatic hydrolysis of 2-phenyl-1,3-propanediol diacetate, a prochiral derivative of 2-phenyl-1,3-propanediol. Research has focused on identifying microorganisms and their enzymes capable of selectively hydrolyzing one of the two ester groups, leading to the formation of optically active monoacetates.

In one such study, bacterial strains were isolated from soil to investigate their hydrolytic activity towards prochiral 2-phenyl-1,3-propanediol diacetate. nih.govtandfonline.com Two strains, Bacillus cereus 809A and Burkholderia sp. 711C, were identified for their ability to hydrolyze the diacetate and accumulate the corresponding chiral monoacetates. nih.govtandfonline.com

The transformation process involves the hydrolysis of the diacetate to a monoacetate, and in some cases, further hydrolysis to 2-phenyl-1,3-propanediol. tandfonline.com A key finding was the difference in stereoselectivity between the two strains. While Burkholderia sp. 711C produced a racemic mixture of the monoacetates, Bacillus cereus 809A exhibited a preference for producing the (S)-form of the monoacetate. nih.govtandfonline.com

Further investigation using a resting cell reaction with Bacillus cereus 809A demonstrated a significant enrichment of the (S)-enantiomer of the monoacetate, achieving an enantiomeric excess (e.e.) of over 95%. nih.govtandfonline.com The purified esterase from Bacillus cereus 809A also confirmed this stereoselectivity, with the enantiomeric excess of the (S)-form increasing with prolonged reaction time. nih.govtandfonline.com This suggests a two-step hydrolysis mechanism where the enzyme first catalyzes a pro(R)-specific hydrolysis of the diacetate, leading to an accumulation of the (S)-monoacetate. tandfonline.com Subsequently, the enzyme can further hydrolyze the monoacetate to 2-phenyl-1,3-propanediol. tandfonline.com

The detailed research findings from the study on Bacillus cereus 809A and Burkholderia sp. 711C are summarized in the table below.

| Microorganism | Enzyme | Substrate | Primary Product | Stereoselectivity of Monoacetate | Enantiomeric Excess (e.e.) |

|---|---|---|---|---|---|

| Bacillus cereus 809A | Esterase | 2-Phenyl-1,3-propanediol diacetate | (S)-2-Phenyl-1,3-propanediol monoacetate | Excess of (S)-form | >95% |

| Burkholderia sp. 711C | Esterase | 2-Phenyl-1,3-propanediol diacetate | (R,S)-2-Phenyl-1,3-propanediol monoacetate | Racemic form | Not applicable |

Other related enzymatic transformations include lipase-catalyzed acylations. Lipases are known to efficiently catalyze the stereoselective acylation of alcohols in environments with low water activity. nih.gov This approach is widely used for the kinetic resolution of racemic alcohols and the asymmetric synthesis of esters with pharmaceutical relevance. nih.gov While specific studies on the lipase-catalyzed acylation of 2-phenyl-1,3-propanediol are not extensively detailed in the provided context, the principles of lipase-mediated transformations on similar phenylalkanol structures are well-established. researchgate.net

Mechanistic Investigations and Chemical Biology Insights

Elucidation of Reaction Mechanisms Through Isotopic Labeling

The use of isotopically labeled compounds like 2-Phenyl-1,3-propanediol-d4 is a cornerstone of mechanistic chemistry. chem-station.com By replacing specific hydrogen atoms with deuterium (B1214612), chemists can track the fate of these atoms through a chemical transformation, providing unambiguous evidence for proposed reaction pathways. This technique is invaluable for distinguishing between different possible mechanisms that might otherwise be indistinguishable.

Deuterium labeling is instrumental in determining kinetic isotope effects (KIE), which can reveal whether a carbon-hydrogen bond is broken in the rate-determining step of a reaction. chem-station.com For instance, in a proposed oxidation or rearrangement of 2-phenyl-1,3-propanediol (B123019), if the reaction with the d4-labeled compound proceeds significantly slower than with the unlabeled version, it strongly suggests that a C-H bond at one of the deuterated positions is being broken during the slowest step of the reaction.

Table 1: Applications of Isotopic Labeling in Mechanistic Studies

| Technique | Information Gained | Relevance to this compound |

|---|---|---|

| Kinetic Isotope Effect (KIE) | Identifies bond-breaking in the rate-determining step. | Can determine the mechanism of oxidation, elimination, or rearrangement reactions. |

| Deuterium Tracing | Tracks the position of specific atoms in products. | Confirms intramolecular vs. intermolecular hydrogen transfer steps. |

| NMR & Mass Spectrometry | Distinguishes labeled from unlabeled molecules. | Allows for precise analysis of product mixtures from competitive reactions. |

These labeling studies, often analyzed using mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy, provide detailed pictures of transition states and intermediate structures that are critical for reaction optimization and catalyst design. researchgate.netresearchgate.net

Role in Understanding Diol Dehydrogenation and Related Processes

Diol dehydrogenation, a key transformation in both synthetic chemistry and biology, involves the removal of hydrogen from a diol to form products like hydroxy ketones or aldehydes. The precise mechanism of this process, particularly the sequence of hydrogen abstraction steps, can be investigated using deuterated substrates.

In studies of catalyzed diol dehydrogenation, this compound can serve as a mechanistic probe. For example, in a radical S-adenosyl-l-methionine (SAM) enzyme-catalyzed 1,2-diol dehydration, isotopic labeling of the substrate was used to understand the formation of intermediates and the stereochemistry of hydrogen atom incorporation. nih.gov By analogy, using this compound in similar enzymatic or chemical dehydrogenation systems allows researchers to determine which C-H bond is cleaved first and whether the transfer is stereospecific. The analysis of deuterium content in the products and any hydrogen gas evolved provides direct evidence for the catalytic cycle and the nature of the active species. nih.gov

Applications in Investigating Biomacromolecular Interactions and Dynamics

While specific studies detailing the use of this compound to probe biomacromolecular interactions are not extensively documented, the principles of using deuterated small molecules for this purpose are well-established. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are powerful for studying the structure, dynamics, and interactions of macromolecules like proteins and nucleic acids. mdpi.comnih.gov

Hydrogen/deuterium exchange (HDX) mass spectrometry is a common method where the exchange of backbone amide protons with deuterium from a D₂O solvent is monitored to report on protein conformation and dynamics. scispace.comsigmaaldrich.com Ligand binding can alter these exchange rates. In a complementary approach, a deuterated ligand could be used to probe its binding site. Upon binding to a protein, the NMR signals of the deuterated ligand may change, providing information about the binding event and the environment of the binding pocket. Deuterium's unique NMR properties can simplify complex spectra and allow for the detection of subtle interactions that might be obscured in standard proton NMR experiments. nih.gov The use of deuterium oxide is also a key technique for measuring muscle protein synthesis rates under free-living conditions, highlighting the utility of deuterium labeling in complex biological systems. nih.gov

Contributions to Chiral Recognition and Asymmetric Catalysis Studies

Chiral 1,3-diols are crucial building blocks in the synthesis of many pharmaceuticals and natural products. nih.gov Their creation via asymmetric catalysis, where a chiral catalyst guides a reaction to favor one enantiomer over the other, is a major focus of modern organic chemistry. Understanding the mechanism of these catalysts is essential for improving their efficiency and selectivity.

This compound is an ideal substrate for mechanistic studies of asymmetric reactions. For example, in an asymmetric hydrosilylation reaction, deuterium labeling can be used to trace the pathway of hydrogen (or deuterium) addition and elucidate the structure of the key diastereomeric intermediates that determine the final product's enantiomeric purity. scispace.com

By comparing the reaction rates and enantiomeric excesses obtained with labeled and unlabeled substrates, researchers can pinpoint the enantioselective step of the catalytic cycle. researchgate.net This information is critical for the rational design of new and improved chiral catalysts. The subtle differences in interaction energies between a catalyst and a deuterated versus a non-deuterated substrate can provide deep insights into the non-covalent interactions that govern chiral recognition. mdpi.com

Future Directions and Emerging Research Avenues

Development of Novel and Economical Deuteration Technologies

The synthesis of deuterated compounds has traditionally relied on multi-step processes using pre-deuterated starting materials or direct hydrogen isotope exchange (HIE) reactions that can be costly and sometimes lack selectivity. acs.org The future of deuteration technology is geared towards developing more efficient, selective, and economically viable methods.

A significant area of advancement is catalytic transfer deuteration , which is emerging as a powerful technique that avoids the use of expensive and hazardous deuterium (B1214612) gas (D₂). nih.govwikipedia.org These methods employ readily available and easy-to-handle deuterium donors like deuterium oxide (D₂O), deuterated alcohols (e.g., 2-propanol-d8), or deuterated silanes. researchgate.net Various transition metal catalysts, including those based on iridium, palladium, ruthenium, and copper, have shown high efficacy and selectivity in promoting these reactions under mild conditions. researchgate.net For instance, recent work has demonstrated effective deuteration of alkenes and alkynes using these catalytic systems. nih.govresearchgate.net

Another promising and cost-effective approach is the use of photocatalysis . acs.org Visible-light photocatalytic deuteration offers the advantages of proceeding under mild conditions with high site selectivity, using inexpensive deuterium sources. acs.org Additionally, methods utilizing earth-abundant metal catalysts, such as nanostructured iron, or even metal-free systems using simple bases like sodium hydroxide (B78521) with D₂O, are being developed for the regioselective deuteration of specific functional groups, such as phenols. osti.gov

The primary driver for these innovations is the increasing demand for deuterated compounds as internal standards in quantitative analysis by liquid chromatography-mass spectrometry (LC-MS). rsc.orgacs.org Economical and scalable synthesis methods are crucial for making these essential analytical tools more accessible for research and industrial applications. osti.gov

| Deuteration Technology | Key Features | Common Deuterium Sources | Catalyst Examples |

| Catalytic Transfer Deuteration | Avoids D₂ gas; often high selectivity; mild reaction conditions. | D₂O, deuterated alcohols, deuterated silanes. | Iridium, Palladium, Ruthenium, Copper complexes. |

| Visible-Light Photocatalysis | Mild conditions; good site selectivity; uses inexpensive deuterium sources. | D₂O, deuterated solvents. | Various photosensitizers. |

| Base/Acid-Catalyzed H/D Exchange | Relatively inexpensive and simple procedure. | D₂O, deuterated acids. | NaOH, Acids. |

| Heterogeneous Catalysis | Easy catalyst separation and recycling; scalable. | D₂O with H₂ atmosphere. | Platinum on carbon (Pt/C), Palladium on carbon (Pd/C), nanostructured Iron. |

Expansion of Applications in Proteomics and Systems Biology

Stable isotope labeling is a cornerstone technique in proteomics and systems biology, enabling the precise tracking and quantification of molecules in complex biological systems. researchgate.netacs.org Deuterated compounds like 2-Phenyl-1,3-propanediol-d4 serve as invaluable tools in these fields, primarily as internal standards and metabolic tracers.

In proteomics , the accurate quantification of proteins and peptides is critical. Deuterated analogs of analytes are considered the "gold standard" for internal standards in mass spectrometry-based quantification. acs.org When a known amount of a deuterated standard is spiked into a biological sample, it co-elutes with its non-labeled, endogenous counterpart during chromatographic separation. acs.org Because the two forms are chemically identical but have a different mass, the mass spectrometer can distinguish between them. This allows for the correction of variations in sample preparation and matrix effects, leading to highly accurate and reproducible quantification of proteins and their modifications. arxiv.org The development of universal proteomics standards is crucial for ensuring data reliability and comparability across different laboratories and experiments. tandfonline.com

In systems biology , deuterated compounds are used as tracers to map metabolic pathways and measure metabolic flux. acs.orgacs.org By introducing a deuterated substrate into a biological system (e.g., cell culture or a whole organism), researchers can follow the path of the deuterium atoms as the molecule is processed through various biochemical reactions. osti.gov This provides a dynamic picture of metabolism that cannot be obtained from static concentration measurements alone. osti.gov For example, proteomic analysis has been used to identify differentially expressed enzymes in the metabolic pathway for 1,3-propanediol (B51772) production in bacteria, a process structurally related to the subject compound. nih.gov The use of deuterated tracers in such studies could provide a more detailed understanding of the kinetics and regulation of this pathway.

Furthermore, the emerging field of Deuterium Metabolic Imaging (DMI) allows for the non-invasive, real-time visualization of metabolic processes in vivo, offering powerful new ways to study disease states and drug action. researchgate.net

Integration with Advanced Multidimensional Analytical Platforms

The analysis of complex biological samples, where thousands of molecules are present, necessitates the use of advanced analytical platforms that offer high separation power and specificity. The integration of deuterated compounds with these multidimensional techniques, often called "hyphenated techniques," is crucial for achieving accurate and reliable results. acs.orgresearchgate.net

The most powerful and widely used of these platforms is Liquid Chromatography-Mass Spectrometry (LC-MS) , particularly multidimensional LC coupled with tandem mass spectrometry (LC-MS/MS). acs.orgresearchgate.net In this setup, the liquid chromatography system separates the components of a complex mixture in the first dimension. The separated components are then introduced into the mass spectrometer, which provides a second dimension of separation based on their mass-to-charge ratio, and a third dimension through fragmentation analysis (MS/MS). researchgate.netosti.gov

The role of deuterated compounds like this compound in this context is primarily as an internal standard . acs.org Because the deuterated standard is chemically identical to the analyte of interest, it behaves identically during the chromatographic separation. However, its increased mass allows the mass spectrometer to detect it as a distinct chemical entity. researchgate.netosti.gov This co-elution and separate detection are fundamental to the isotope dilution mass spectrometry method, which is the gold standard for quantitative analysis. It allows for the precise quantification of the target analyte by correcting for any sample loss or ionization suppression that may occur during the analytical process. researchgate.net

Recent advancements include Chemical Isotope Labeling (CIL) LC-MS , where a chemical tag containing stable isotopes is attached to specific functional groups within a class of molecules (e.g., hydroxyl or carbonyl groups). nih.govwikipedia.org This technique enhances the chromatographic separation and mass spectrometric detection of these molecules, thereby increasing the coverage and quantitative accuracy of metabolomic analyses. acs.orgnih.govwikipedia.org The integration of these advanced labeling strategies with high-resolution mass spectrometry and sophisticated computational tools for data analysis represents the forefront of analytical biochemistry. thalesnano.com

| Analytical Platform | Separation/Detection Principles | Role of Deuterated Compound |

| LC-MS/MS | Liquid Chromatography (LC) separates by polarity/size; Mass Spectrometry (MS) separates by mass-to-charge ratio; MS/MS provides structural information. | Internal standard for accurate quantification. Co-elutes with analyte, detected at a different mass. |

| GC-MS | Gas Chromatography (GC) separates by volatility and polarity; MS separates by mass-to-charge ratio. | Internal standard for volatile and semi-volatile analyte quantification. |

| CE-MS | Capillary Electrophoresis (CE) separates by charge and size; MS provides mass detection. | Internal standard for the analysis of charged biomolecules like peptides and metabolites. |

| LC-NMR | LC separates components; Nuclear Magnetic Resonance (NMR) provides detailed structural information. | Internal standard and tracer for structural elucidation and reaction monitoring. |

Exploration of New Therapeutic and Diagnostic Applications

The unique physicochemical properties of deuterated compounds are being increasingly explored for the development of new drugs and diagnostic tools. This exploration is primarily based on the kinetic isotope effect (KIE) , where the substitution of hydrogen with the heavier deuterium isotope can significantly alter the rate of chemical reactions. nih.govspringernature.com

Therapeutic Applications

In drug development, the KIE is strategically employed to improve the pharmacokinetic profiles of therapeutic agents. researchgate.net Many drugs are metabolized in the body by enzymes, such as the cytochrome P450 family, in processes that involve the breaking of a carbon-hydrogen (C-H) bond. rsc.org Because a carbon-deuterium (C-D) bond is stronger and thus more difficult to break, replacing a hydrogen atom at a metabolic "soft spot" with deuterium can slow down the rate of drug metabolism. rsc.orgosti.gov

This "deuterium switch" can lead to several therapeutic benefits: acs.org

Improved Metabolic Stability: A slower rate of metabolism can increase the drug's half-life in the body. osti.gov

Reduced Dosing Frequency: A longer half-life may allow for less frequent administration of the drug, improving patient compliance. osti.gov

Lower Toxicity: If a drug's toxicity is caused by the formation of a harmful metabolite, slowing down its formation can lead to a safer drug profile. acs.org

This strategy has led to the successful development and FDA approval of deuterated drugs, such as deutetrabenazine for the treatment of chorea associated with Huntington's disease. nih.govwikipedia.orgtandfonline.com Numerous other deuterated drug candidates are currently in various stages of clinical trials for a range of diseases, including cancer and neurological disorders. nih.govacs.orgresearchgate.net

Diagnostic Applications

In the realm of diagnostics, deuterated compounds serve as safe, non-radioactive tracers for studying metabolic processes in vivo. acs.orgarxiv.org A patient can ingest a deuterated compound, and its metabolic fate can be tracked over time by analyzing biological samples like blood, urine, or breath. acs.org This approach can be used to diagnose metabolic diseases by identifying abnormalities in specific metabolic pathways. acs.org For example, deuterium oxide (D₂O) is used as a tracer in metabolic studies. acs.orgarxiv.org The analysis is often performed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or mass spectrometry, which can detect the presence and location of deuterium in metabolites. arxiv.orgacs.org

Computational Chemistry and Modeling of Deuterated Systems

Computational chemistry and molecular modeling have become indispensable tools for understanding and predicting the effects of deuteration on molecular systems. These methods allow researchers to investigate the quantum mechanical origins of isotope effects and to rationally design deuterated molecules with desired properties, thereby guiding and accelerating experimental research. acs.orgosti.gov

A primary application of computational chemistry in this field is the prediction of the Kinetic Isotope Effect (KIE) . acs.org Using quantum mechanical methods like Density Functional Theory (DFT), scientists can model the reaction pathways for the metabolism of a drug and its deuterated analog. researchgate.net These calculations can determine the energy barriers for C-H versus C-D bond cleavage, allowing for a quantitative prediction of the KIE. acs.orgnih.gov This predictive power is invaluable in drug discovery, as it helps identify which positions on a drug molecule are most beneficial to deuterate to improve its pharmacokinetic profile, saving significant time and synthetic effort. rsc.org The theoretical understanding of KIE is rooted in quantum phenomena, specifically the difference in zero-point vibrational energy between C-H and C-D bonds, and in some cases, quantum tunneling. nih.govrsc.org

Another critical area is the development of accurate molecular mechanics (MM) force fields for simulating deuterated systems. acs.org Standard force fields often fail to capture the subtle effects of deuteration because they are parameterized for the more common isotopes. osti.govacs.org Research has shown that simply substituting the mass of hydrogen with that of deuterium in a classical molecular dynamics simulation is often insufficient to reproduce experimental observations. osti.gov Therefore, the development of new, specifically parameterized force fields that accurately account for the altered vibrational modes of deuterated molecules is an active area of research. osti.govacs.org

Furthermore, computational modeling is increasingly integrated with experimental techniques. For instance, data from Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) , which measures the rate of deuterium uptake in proteins, can be used to guide the computational docking of ligands or to build three-dimensional models of protein-ligand complexes. nih.govnih.gov This synergistic approach provides a detailed, dynamic view of molecular interactions that is often unattainable by either method alone. nih.govacs.org

| Computational Method | Application in Deuterated Systems | Key Insights Provided |

| Quantum Mechanics (e.g., DFT) | Prediction of Kinetic Isotope Effects (KIEs) for metabolic reactions. | Quantitative prediction of changes in reaction rates upon deuteration; guidance for rational drug design. |

| Path Integral Molecular Dynamics | Simulation of quantum effects like zero-point energy and tunneling. | Fundamental understanding of the origins of isotope effects and their temperature dependence. |

| Molecular Mechanics (MM) / Molecular Dynamics (MD) | Simulation of the structure, dynamics, and interactions of deuterated molecules in biological systems (e.g., protein-ligand binding). | Understanding conformational changes and intermolecular interactions; requires specialized force fields for accuracy. |

| Hybrid QM/MM | Modeling of enzymatic reactions where the active site is treated with quantum mechanics and the surrounding protein with molecular mechanics. | Detailed modeling of bond-breaking/forming events in a biological context. |

| Protein-Ligand Docking | Predicting the binding mode of deuterated ligands to their protein targets. | Structural basis for drug action and selectivity, often used in conjunction with experimental data like HDX-MS. |

Q & A

Q. What are the established synthetic routes for 2-Phenyl-1,3-propanediol-d4, and what key reaction parameters influence yield and purity?

- Methodological Answer : A common synthesis route involves the reduction of methyl phenyl acetate with sodium borohydride (NaBH₄) to yield 2-phenyl-1,3-propanediol. For deuterated analogs like the -d4 variant, isotopic labeling is typically introduced at the hydroxyl-bearing carbons or the phenyl ring during precursor synthesis. Critical parameters include:

- Temperature control : Maintaining sub-ambient temperatures to prevent side reactions.

- Solvent selection : Polar aprotic solvents (e.g., THF) enhance NaBH₄ reactivity.

- Purification : Column chromatography or recrystallization ensures high purity .

- Key Evidence : Industrial-scale synthesis of the non-deuterated compound is validated via NaBH₄ reduction .

Q. How is this compound characterized using spectroscopic and chromatographic methods?

- Methodological Answer :

- NMR spectroscopy : ¹H and ¹³C NMR confirm the structure, with deuterium incorporation verified via ²H NMR or mass shift analysis in ¹H spectra (e.g., suppression of hydroxyl proton signals).

- Mass spectrometry (MS) : High-resolution MS (HRMS) identifies the molecular ion peak and deuterium enrichment ratio.

- Chromatography : Reverse-phase HPLC with UV detection monitors purity, while GC-MS tracks volatile derivatives .

- Key Evidence : Structural characterization of related compounds (e.g., felbamate intermediates) relies on NMR and MS .

Q. What are the primary applications of this compound as a precursor or intermediate in organic synthesis?

- Methodological Answer :

- Pharmaceutical intermediates : Serves as a precursor to felbamate, an antiepileptic drug, via carbamate formation .

- Deuterated probes : Used in metabolic studies to trace reaction pathways (e.g., toxic metabolite formation) via isotope effects .

- Key Evidence : Felbamate synthesis explicitly requires 2-phenyl-1,3-propanediol as a critical intermediate .

Advanced Research Questions

Q. What mechanistic insights exist regarding the role of this compound in the formation of toxic metabolites like 2-phenylpropenal?

- Methodological Answer :

- Metabolic pathway : Hydrolysis of felbamate yields 2-phenylpropenal, a reactive α,β-unsaturated aldehyde linked to hepatotoxicity. Deuterated analogs help elucidate kinetic isotope effects (KIEs) in hydrolysis.

- Experimental design :

In vitro assays : Incubate deuterated and non-deuterated compounds with liver microsomes.

LC-MS/MS analysis : Quantify 2-phenylpropenal formation rates to assess KIEs.

- Key Evidence : Felbamate’s toxicity is attributed to 2-phenylpropenal, validated via reactive metabolite trapping studies .